molecular formula C9H6FIN2O B13091404 7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine

7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine

Katalognummer: B13091404
Molekulargewicht: 304.06 g/mol
InChI-Schlüssel: POIRWQKWVBCDKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry . This compound, with its unique substitution pattern, offers interesting properties for various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine typically involves a multi-step process. One common method starts with 7-fluoro-2-methoxy-1,5-naphthyridine as the precursor. The iodination is achieved using iodine and a base such as diisopropylamine in a solvent like tetrahydrofuran at low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Cross-Coupling: Palladium catalysts and appropriate ligands.

Major Products

The major products formed depend on the specific reaction and reagents used. For example, substitution with an amine would yield an amino derivative, while cross-coupling with an aryl boronic acid would produce a biaryl compound.

Wissenschaftliche Forschungsanwendungen

7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine is unique due to the presence of both fluorine and iodine atoms, which can significantly impact its reactivity and biological activity. The combination of these substituents is less common, making it a valuable compound for specialized applications .

Eigenschaften

Molekularformel

C9H6FIN2O

Molekulargewicht

304.06 g/mol

IUPAC-Name

7-fluoro-8-iodo-2-methoxy-1,5-naphthyridine

InChI

InChI=1S/C9H6FIN2O/c1-14-7-3-2-6-9(13-7)8(11)5(10)4-12-6/h2-4H,1H3

InChI-Schlüssel

POIRWQKWVBCDKG-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC2=C(C(=CN=C2C=C1)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.